molecular formula C13H12FIN2O B13981948 3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine

3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine

Katalognummer: B13981948
Molekulargewicht: 358.15 g/mol
InChI-Schlüssel: OYOAYUWCUQLRHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine is a chemical compound with the molecular formula C13H12FIN2O. It is known for its unique structure, which includes a pyridine ring substituted with an ethoxy group and a fluorinated iodophenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bond between the iodophenyl and pyridine rings. This reaction requires a palladium catalyst, a boronic acid derivative, and a base under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .

Wissenschaftliche Forschungsanwendungen

3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1-(5-Fluoro-2-chlorophenyl)ethoxy)pyridin-2-amine
  • 3-(1-(5-Fluoro-2-bromophenyl)ethoxy)pyridin-2-amine
  • 3-(1-(5-Fluoro-2-methylphenyl)ethoxy)pyridin-2-amine

Uniqueness

Compared to similar compounds, 3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine is unique due to the presence of both fluorine and iodine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance its binding affinity to certain molecular targets and improve its stability under various conditions .

Eigenschaften

Molekularformel

C13H12FIN2O

Molekulargewicht

358.15 g/mol

IUPAC-Name

3-[1-(5-fluoro-2-iodophenyl)ethoxy]pyridin-2-amine

InChI

InChI=1S/C13H12FIN2O/c1-8(10-7-9(14)4-5-11(10)15)18-12-3-2-6-17-13(12)16/h2-8H,1H3,(H2,16,17)

InChI-Schlüssel

OYOAYUWCUQLRHK-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=CC(=C1)F)I)OC2=C(N=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.